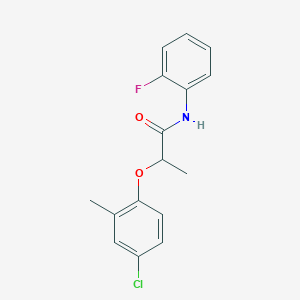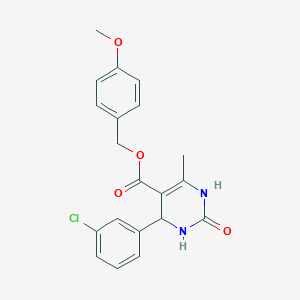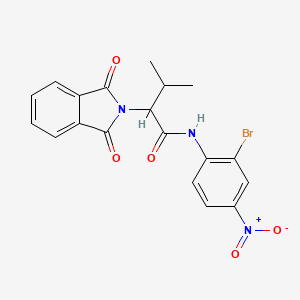![molecular formula C17H11ClN2O2 B4893774 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione, also known as CPQ, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CPQ belongs to the family of quinazoline derivatives and has been studied extensively for its biological activities.
作用機序
The mechanism of action of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is not fully understood, but it is believed to act through various pathways. 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer activity. Additionally, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One advantage of using 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for developing anti-cancer drugs with fewer side effects. However, one limitation of using 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione. One area of interest is the development of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione's potential neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione and its effects on various signaling pathways.
合成法
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione can be synthesized through a multi-step process involving the condensation of 2-chloroaniline with 2-phenylacetyl chloride, followed by cyclization with phosgene. The final product is obtained through a reaction with sodium hydroxide and 1,2-dichloroethane.
科学的研究の応用
8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been observed to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
8-chloro-2-hydroxy-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-11-6-7-12-13(8-11)20-9-14(21)15(16(20)19-17(12)22)10-4-2-1-3-5-10/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCSGYFYYZDSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=NC(=O)C3=C(N21)C=C(C=C3)Cl)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)